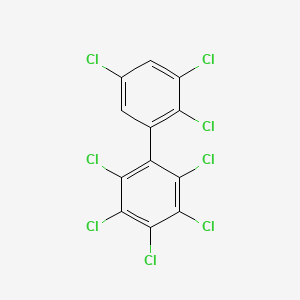

2,2',3,3',4,5,5',6-Octachlorobiphenyl

Description

Specific Focus on 2,2',3,3',4,5,5',6-Octachlorobiphenyl (PCB 198)

Among the 209 congeners, this compound, designated as PCB 198, is a highly chlorinated biphenyl (B1667301) that has garnered scientific attention due to its persistence and presence in environmental samples.

Unique Structural Characteristics and Nomenclature as a Highly Chlorinated Congener

PCB 198 is an octachlorobiphenyl, meaning it has eight chlorine atoms attached to the biphenyl molecule. nih.gov Its formal IUPAC name is 1,2,3,4,5-pentachloro-6-(2,3,5-trichlorophenyl)benzene. nih.gov The specific arrangement of these chlorine atoms gives PCB 198 its unique chemical and physical properties.

Table 1: Physicochemical Properties of PCB 198

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂Cl₈ nih.gov |

| Molecular Weight | 429.8 g/mol nih.gov |

| CAS Number | 68194-17-2 nih.gov |

| Melting Point | 195-197 °C accustandard.com |

| Boiling Point | 456 °C accustandard.com |

| Log K_ow (Octanol-Water Partition Coefficient) | 8.1 nih.gov |

Data sourced from PubChem and AccuStandard.

The high degree of chlorination and the specific substitution pattern contribute to its high lipophilicity, indicated by its high octanol-water partition coefficient (Log K_ow). nih.gov This property influences its environmental behavior and biological fate.

Environmental Significance as a Persistent Organic Pollutant (POP)

Like other PCBs, PCB 198 is classified as a Persistent Organic Pollutant (POP). researchgate.net POPs are chemical substances that persist in the environment, bioaccumulate through the food web, and pose a risk of causing adverse effects to human health and the environment. nih.govnih.gov

The environmental persistence of highly chlorinated PCBs like PCB 198 is significant. nih.gov They are resistant to degradation and can be transported over long distances in the atmosphere, leading to their presence in even remote ecosystems. nih.govnih.gov Due to their lipophilic nature, they tend to accumulate in the fatty tissues of living organisms, a process known as bioaccumulation. nih.govcdc.gov As they move up the food chain, their concentration increases in a process called biomagnification. nih.gov

Studies have detected PCB 198 in various environmental matrices and in human tissues. For instance, it has been found in human blood serum, indicating human exposure to this specific congener. ewg.org The persistence and bioaccumulative potential of PCB 198 underscore its environmental significance.

Evolution and Current Trajectories in PCB Research

Research on PCBs has evolved significantly since their initial identification as environmental contaminants. Early research focused on the detection and quantification of total PCBs in environmental and biological samples. However, the understanding that the toxicity and environmental fate of PCBs are congener-specific has led to a shift towards congener-specific analysis. nih.govnih.gov

Current research trajectories in the field of PCBs include:

Advanced Analytical Techniques: The development of high-resolution analytical methods, such as two-dimensional gas chromatography (2D-GC), allows for better separation and quantification of individual PCB congeners. nih.gov

Biotransformation and Metabolites: There is a growing focus on understanding the metabolism of PCBs and the formation of hydroxylated (OH-PCBs) and other metabolites, which can also have biological activity. nih.govnih.govresearchgate.net

Non-Legacy PCBs: Research is also investigating "non-legacy" or "contemporary" PCBs, which are unintentionally produced as byproducts in various industrial processes and are found in pigments and dyes. nih.govnih.gov

Sustainable Remediation: The development of biodegradable and recyclable materials for electronics, such as printed circuit boards, reflects a move towards preventing future environmental contamination. hwbusters.com

Table 2: Compound Names Mentioned in this Article

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | PCB 198 |

| Polychlorinated Biphenyl | PCB |

| Aroclor | - |

| 1,2,3,4,5-pentachloro-6-(2,3,5-trichlorophenyl)benzene | IUPAC name for PCB 198 |

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5-pentachloro-6-(2,3,5-trichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2Cl8/c13-3-1-4(7(15)5(14)2-3)6-8(16)10(18)12(20)11(19)9(6)17/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJHBSPRZHUOIAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2Cl8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1074204 | |

| Record name | 2,2',3,3',4,5,5',6-Octachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68194-17-2 | |

| Record name | 2,2',3,3',4,5,5',6-Octachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068194172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,3',4,5,5',6-Octachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,3',4,5,5',6-OCTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/881FKL14GM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Fate and Transformation Dynamics

Persistence and Environmental Half-Life of 2,2',3,3',4,5,5',6-Octachlorobiphenyl

This compound is a persistent organic pollutant (POP) with a long environmental lifetime. nih.gov Due to their chemical stability, PCBs in general degrade slowly once introduced into the environment. nih.gov Highly chlorinated biphenyls, including octachlorobiphenyls, are particularly resistant to biodegradation. epa.gov

In a five-year field study of sludge-amended farmland, octachlorobiphenyls were found to be resistant to biodegradation, suggesting a soil half-life of greater than five years. epa.gov The persistence of PCBs means they can remain in ecosystems for extended periods, leading to long-term exposure risks. epa.govresearchgate.net The primary reservoirs for these compounds are anaerobic sediments and soils, where they accumulate due to their hydrophobic nature. oup.comnih.gov

Table 1: Estimated Environmental Half-Life for Octachlorobiphenyls

| Environmental Matrix | Estimated Half-Life | Reference |

|---|---|---|

| Soil | > 5 years | epa.gov |

| Aerobic Water | > 56 days | epa.gov |

Abiotic Transformation Processes

Abiotic processes that can transform this compound in the environment are generally slow. These processes include photolysis, hydrolysis, and physical transport mechanisms like volatilization.

Under natural sunlight, PCBs present in the environment can absorb ultraviolet radiation and undergo direct photodegradation. nih.gov This process involves the breaking of carbon-chlorine bonds, leading to dechlorination products. nih.gov However, the rate of photolysis is dependent on various factors, including the specific congener, the environmental matrix (air, water, soil surface), and the presence of photosensitizing substances. Specific quantitative data on the photolysis rates and half-life for this compound are limited in the available scientific literature.

Hydrolysis is generally not considered a significant degradation pathway for PCBs due to their chemical inertness and low water solubility. The carbon-chlorine bonds in the biphenyl (B1667301) structure are strong and not readily susceptible to hydrolysis under typical environmental pH conditions.

Volatilization is a key process in the environmental cycling of PCBs, facilitating their long-range atmospheric transport. researchgate.net The rate of volatilization for PCBs is inversely related to their degree of chlorination. As an octachlorobiphenyl, this compound has a low vapor pressure and, consequently, a lower volatilization rate compared to less chlorinated congeners.

While the volatilization rate from water or soil surfaces may be low, it can be a significant loss mechanism over long periods due to the compound's persistence. epa.gov When PCBs volatilize, the vapor phase becomes enriched with the more volatile, lower-chlorinated congeners, while the remaining residue in soil or sediment becomes enriched in the less volatile, higher-chlorinated congeners like PCB 198. Strong adsorption to soil and sediment particles further reduces the rate of volatilization.

Due to its high hydrophobicity, this compound strongly adsorbs to soil and sediment particles, particularly those with high organic carbon content. nm.gov This strong sorption is a dominant factor controlling its environmental fate, as it significantly limits its mobility, bioavailability, and susceptibility to degradation and volatilization. nm.gov

Table 2: Physicochemical Properties Related to Environmental Partitioning for PCB 198

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 429.8 g/mol | nih.gov |

| Calculated XLogP3 | 8.1 | nih.gov |

Biotic Transformation Mechanisms

Biotic transformation, particularly under anaerobic conditions, is a crucial degradation pathway for highly chlorinated PCBs.

For highly chlorinated congeners like this compound, reductive dechlorination is the most significant known biodegradation mechanism. oup.comacs.org This process occurs in anaerobic environments such as sediments and is mediated by specific microorganisms that use PCB congeners as electron acceptors in a process called dehalorespiration. oup.comnih.gov

Research on several octachlorobiphenyls has demonstrated that the dechlorination process is highly selective. acs.orgacs.orgubc.ca The predominant initial step is the removal of meta-chlorines, particularly those that are flanked by other chlorine atoms on the same phenyl ring. acs.orgacs.orgubc.ca This is followed by the removal of singly flanked meta-chlorines. acs.orgacs.orgubc.ca Some removal of ortho- and para-chlorines has also been observed, but this typically occurs after the meta-chlorines have been removed. acs.org

For example, studies on other octachlorobiphenyls have shown transformation into various hepta-, hexa-, penta-, and tetrachlorobiphenyls over several weeks. acs.org The extent of dechlorination can vary widely depending on the specific congener structure and the microbial consortium present. acs.orgubc.ca This sequential removal of chlorine atoms is significant because the resulting lesser-chlorinated congeners are generally less toxic and can be more susceptible to further degradation by aerobic bacteria. epa.gov

Aerobic Oxidative Degradation Processes

The aerobic biodegradation of polychlorinated biphenyls is primarily initiated by a dioxygenase enzyme system, which introduces hydroxyl groups onto the biphenyl rings. This initial step is crucial as it destabilizes the aromatic system, making the molecule more susceptible to subsequent enzymatic attacks. The most well-understood pathway for PCB degradation is the biphenyl upper pathway (bph), which involves a series of enzymatic reactions.

However, the efficiency of this pathway is highly dependent on the degree and pattern of chlorination. For highly chlorinated congeners such as this compound, the numerous chlorine atoms present a significant steric hindrance to the dioxygenase enzymes. This steric hindrance makes it difficult for the enzymes to access the biphenyl rings and initiate the oxidative attack. Consequently, the aerobic degradation of this specific octachlorobiphenyl congener is extremely limited and slow under most environmental conditions.

Research has shown that the degradation of PCBs generally decreases as the number of chlorine atoms increases. While some studies have reported the aerobic degradation of hexa- and heptachlorobiphenyls by specialized microorganisms, specific data on the aerobic breakdown of this compound remains scarce. The primary products of PCB aerobic degradation, when it occurs, are typically chlorobenzoic acids. However, the accumulation of these acidic metabolites can be toxic to the degrading microorganisms, further inhibiting the process.

A more effective strategy for the breakdown of highly chlorinated PCBs often involves a sequential anaerobic-aerobic process. Under anaerobic conditions, reductive dechlorination can remove chlorine atoms, resulting in less chlorinated congeners that are more amenable to subsequent aerobic degradation.

Environmental Factors Influencing Biodegradation Efficiency

The efficiency of the aerobic biodegradation of this compound is significantly influenced by a variety of environmental factors. These factors can affect both the bioavailability of the compound and the metabolic activity of the degrading microorganisms.

Temperature: Microbial activity is highly dependent on temperature. While some psychrotrophic (cold-tolerant) bacteria have been shown to degrade PCBs at low temperatures, optimal degradation rates are generally observed under mesophilic conditions (20-40°C). Extreme temperatures can denature the enzymes responsible for degradation, halting the process.

pH: The pH of the environment can affect the solubility and bioavailability of PCBs, as well as the activity of microbial enzymes. Most PCB-degrading bacteria prefer neutral to slightly alkaline conditions (pH 7-8). Acidic or highly alkaline conditions can inhibit microbial growth and enzymatic function.

Nutrient Availability: The presence of essential nutrients such as nitrogen and phosphorus is crucial for the growth and metabolic activity of microorganisms. In environments where these nutrients are limited, the biodegradation of PCBs can be severely constrained.

Oxygen Availability: Aerobic degradation, by definition, requires the presence of oxygen. Oxygen acts as the terminal electron acceptor in the metabolic pathway. In anoxic or anaerobic environments, aerobic degradation will not occur, and other processes like reductive dechlorination may become dominant.

Presence of Cometabolites: As previously mentioned, the presence of a primary growth substrate is often necessary to induce the enzymatic machinery for PCB degradation. The type and concentration of these cometabolites can significantly impact the rate and extent of degradation of highly chlorinated congeners.

Ecological Bioaccumulation, Bioconcentration, and Trophic Transfer

Mechanisms of Uptake and Accumulation in Aquatic and Terrestrial Organisms

The entry and retention of 2,2',3,3',4,5,5',6-Octachlorobiphenyl in living organisms are governed by several key processes. These mechanisms are crucial in determining the ultimate toxicological impact of this compound on both individual organisms and entire ecosystems.

Passive Diffusion Across Biological Membranes

The primary route of uptake for many persistent organic pollutants, including PCB 198, in nonphagocytotic unicellular organisms like phytoplankton is through passive diffusion across cellular membranes. nih.gov This process is driven by the concentration gradient of the chemical between the external environment and the organism's internal tissues. For many aquatic animals, absorption from water occurs via the skin or respiratory surfaces. nih.gov The movement of the compound is facilitated by its tendency to move from a high concentration in the water to the lower concentration within the organism, seeking equilibrium. The efficiency of this uptake is influenced by the physicochemical properties of the compound and the biological characteristics of the organism's membranes.

Ingestive Uptake from Contaminated Food Sources

For larger organisms, particularly those in higher trophic levels, the primary pathway for PCB accumulation is through the ingestion of contaminated food. nih.gov This includes both aquatic and terrestrial food webs. nih.gov As organisms consume prey that have already accumulated PCBs, the contaminants are transferred and can become more concentrated at each successive trophic level. This process of biomagnification is a significant contributor to the high contaminant loads observed in top predators. epa.govtaylorandfrancis.com The efficiency of transfer through ingestion is dependent on factors such as the feeding rate of the predator, the concentration of the contaminant in the prey, and the ability of the predator to metabolize and excrete the compound.

Influence of Compound Lipophilicity on Bioaccumulation

The high lipophilicity, or "fat-loving" nature, of this compound is a critical factor driving its bioaccumulation. sfu.ca Lipophilic compounds have a strong affinity for fatty tissues and will concentrate in these tissues rather than in aqueous environments like the cytosol. wikipedia.org This property is quantified by the octanol-water partition coefficient (Kow), with a higher Kow value indicating greater lipophilicity. sfu.ca The high Kow of PCB 198 means it is readily stored in the lipid-rich tissues of organisms, leading to its persistence and accumulation over time. nih.gov This characteristic is fundamental to its ability to biomagnify in food webs.

Bioconcentration and Bioaccumulation Factors (BCFs and BAFs) in Ecosystems

Bioconcentration factors (BCFs) and bioaccumulation factors (BAFs) are key metrics used to quantify the extent to which a chemical accumulates in an organism relative to its concentration in the surrounding environment. nih.govwikipedia.org The BCF specifically measures uptake from water, while the BAF considers all routes of exposure, including diet. nih.govsfu.ca These factors are crucial for assessing the environmental risk of chemicals.

A BCF greater than 1 indicates that the chemical is hydrophobic or lipophilic and is likely to bioaccumulate. wikipedia.org Regulatory bodies like the U.S. Environmental Protection Agency (EPA) use BCF values to classify the bioaccumulative potential of substances, with values between 1,000 and 5,000 considered bioaccumulative, and those greater than 5,000 deemed very bioaccumulative. wikipedia.org For organic chemicals, BCFs are often correlated with the octanol-water partition coefficient (Kow). sfu.ca

Interactive Data Table: Regulatory BCF Thresholds

| Classification | BCF Value | Regulatory Body |

|---|---|---|

| Not Bioaccumulative | < 1,000 | U.S. EPA |

| Bioaccumulative | 1,000 - 5,000 | U.S. EPA |

| Very Bioaccumulative | > 5,000 | U.S. EPA |

| Bioaccumulative (B) | > 2,000 L/kg | REACH |

| Very Bioaccumulative (vB) | > 5,000 L/kg | REACH |

This table summarizes the BCF thresholds used by the U.S. Environmental Protection Agency (EPA) and the European Union's Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation to classify the bioaccumulation potential of chemical substances. wikipedia.org

Biomagnification and Trophic Transfer in Food Webs

Biomagnification is the process by which the concentration of a contaminant increases in organisms at successively higher levels in a food chain. epa.gov This phenomenon is particularly pronounced for persistent and lipophilic compounds like this compound.

Accumulation in Lower Trophic Levels (e.g., Phytoplankton, Protozoa)

The process of biomagnification begins at the base of the food web with the accumulation of contaminants by primary producers and primary consumers. In aquatic environments, nonphagocytotic unicellular organisms such as phytoplankton take up PCBs directly from the water via diffusion across their cell membranes. nih.gov Phagotrophic protozoa, which consume bacteria, can accumulate PCBs through both passive diffusion and the ingestion of contaminated prey. nih.gov Studies have shown that even at these low trophic levels, significant accumulation can occur, providing the foundation for subsequent transfer and magnification up the food chain. nih.gov The transfer of these contaminants from lower to higher trophic levels is a key driver of the high concentrations found in top predators. researchgate.net

Trophic Magnification Factors (TMFs) and Their Ecological Relevance

The Trophic Magnification Factor (TMF) is a critical metric used to quantify the biomagnification potential of a chemical in a food web. A TMF greater than 1 indicates that the chemical is biomagnifying. For persistent organic pollutants like PCBs, TMFs are calculated from the slope of the relationship between the log-transformed, lipid-normalized contaminant concentration and the trophic level of the organisms in the food web.

Studies have consistently shown that the TMFs of individual PCB congeners increase significantly with their octanol-water partition coefficient (Kow), a measure of their hydrophobicity. nih.govresearchgate.net Highly chlorinated congeners such as this compound possess high Kow values, indicating a strong tendency to partition into lipids and, consequently, a high potential for trophic magnification. nih.gov

While specific TMF values for PCB 198 are not always reported individually in all studies, research on various aquatic food webs has demonstrated that TMFs for PCB congeners can range significantly, with values from 1.5 to 6.6 observed in one study of a lake ecosystem. nih.govresearchgate.net In a spider crab food web, the highest TMFs were calculated for congeners with a 2,4,5-chlorine substitution pattern. nih.gov The ecological relevance of a high TMF for a compound like PCB 198 is substantial, as it signifies that top predators are at a greater risk of accumulating harmful concentrations of this persistent toxin.

Congener-Specific Bioaccumulation Dynamics and Influencing Factors

The bioaccumulation of any single PCB congener, including this compound, is a complex process influenced by a variety of factors. These can be broadly categorized as chemical-related, environmental, and biological.

Chemical-Related Factors: The number and position of chlorine atoms on the biphenyl (B1667301) rings are paramount. greenfacts.org Higher chlorination generally leads to greater persistence and a higher potential for bioaccumulation. usgs.gov The specific structure of PCB 198, with eight chlorine atoms, contributes to its resistance to metabolic breakdown and its high lipophilicity.

Environmental Factors: The concentration of PCBs in the surrounding environment, such as in water and sediment, directly impacts the initial uptake by organisms at the base of the food web. greenfacts.org Temperature can also play a role, as it affects the metabolic rates of aquatic organisms and can influence the rate of PCB elimination. iaea.org

Biological Factors:

Species: Different species have varying abilities to metabolize and eliminate PCB congeners. greenfacts.org Fish-eating birds, for example, often have limited abilities to metabolize these compounds, leading to high bioaccumulation. nih.gov

Trophic Level: As established, an organism's position in the food web is a primary determinant of its PCB burden due to biomagnification. greenfacts.org

Lipid Content: Because PCBs are lipophilic, organisms with higher fat content will generally accumulate higher concentrations of these compounds. youtube.com

Age and Size: Older and larger individuals within a species have had more time to accumulate contaminants and have often consumed more prey, leading to higher PCB levels.

Diet: The specific diet of an organism dictates its primary route of exposure to different PCB congeners. mdpi.com

The interplay of these factors results in the congener-specific patterns of PCB accumulation observed in wildlife. The high degree of chlorination in this compound makes it particularly resistant to degradation and prone to significant bioaccumulation and biomagnification in aquatic and terrestrial food webs.

Ecological Impact and Mechanistic Receptor Interactions

Observational and Experimental Studies on Ecological Effects

The persistence of PCBs in aquatic and terrestrial environments leads to long-term exposure for a multitude of species. Observational studies in contaminated areas and experimental laboratory research have documented a range of detrimental effects.

Impact on Aquatic Organisms and Ecosystem Health

Aquatic ecosystems are particularly sensitive to PCB contamination. weebly.com The compounds adsorb to sediments, from where they can enter the food chain. mdpi.com Highly chlorinated PCBs, such as the octachlorobiphenyls, are particularly persistent. epa.gov

Studies have shown that PCBs can cause reproductive failure, developmental defects, and mortality in aquatic life. epa.govepa.gov Fish exposed to PCBs can pass the contaminants to their eggs, leading to reduced viability of eggs and embryos. epa.gov In general, the toxicity of PCBs in aquatic organisms increases with the duration of exposure, with younger life stages and crustaceans often being the most sensitive. epa.gov While lower chlorinated biphenyls are sometimes more acutely toxic, the persistence and bioaccumulation potential of higher chlorinated congeners like octachlorobiphenyls represent a significant long-term risk. epa.gov

The impact of PCBs on aquatic organisms is influenced by numerous factors, including the species, tissue lipid content, age, and dietary habits. nih.gov For instance, studies on fish in the Columbia River have shown that PCB concentrations can vary significantly between species like carp (B13450389) and bass and between different tissues such as fillets and carcasses. nih.gov While concentrations of some PCBs in these fish were below the no-effect levels for survival and growth, they exceeded screening levels for human consumers. nih.gov

Table 1: Documented Effects of Polychlorinated Biphenyls on Aquatic Organisms

| Organism Group | Observed Effects | Reference |

|---|---|---|

| Fish (General) | Reproductive impairment, reduced hatchability of eggs, inviable embryos, mortality in early life stages. | epa.govwur.nl |

| Crustaceans (e.g., Daphnia) | High sensitivity, especially in younger developmental stages; impaired reproduction. | epa.govwur.nl |

| Aquatic Invertebrates | Reduced survival and growth; population disturbances in benthic communities, particularly in sediments with high silt and clay content. | epa.govepa.gov |

Effects on Phytoplankton Productivity and Community Structure

Phytoplankton form the base of most aquatic food webs, and disruptions to their productivity and community composition can have cascading effects throughout the ecosystem. While specific studies on 2,2',3,3',4,5,5',6-Octachlorobiphenyl are limited, research on other persistent organic pollutants like pesticides provides a model for understanding potential impacts.

Chemical contaminants can alter phytoplankton communities through both direct toxicity and indirect effects. nih.gov For example, insecticides can cause a top-down effect by reducing zooplankton populations that graze on phytoplankton, leading to changes in phytoplankton abundance and species composition. nih.gov Such shifts can alter ecosystem-level processes like respiration and carbon cycling. nih.gov Herbicides, on the other hand, can directly reduce total phytoplankton abundance. nih.gov Given that PCBs share characteristics with some of these pesticides, such as persistence and bioaccumulation, it is plausible that they could exert similar pressures on phytoplankton communities, although more specific research is needed.

Documented Impacts on Wildlife Populations (e.g., Avian Species)

The biomagnification of PCBs through the food chain results in the highest concentrations in apex predators, including certain mammals and birds. epa.gov This has led to severe and well-documented impacts on their health and reproductive success.

Avian species have shown significant vulnerability to PCB exposure. Effects include reduced egg production and hatchability, developmental deformities, and immune system impairment. wur.nlnih.gov Sublethal exposure to PCBs during embryonic development has been shown to cause long-term metabolic and immune function issues in chicks. nih.gov In adult birds, developmental exposure to certain PCB mixtures can alter key reproductive behaviors, such as song and nesting, which are likely to reduce fitness in the wild. semanticscholar.org

Fish-eating mammals are also at high risk. In the 1960s, reproductive failures in mink farms in North America were linked to PCB-contaminated fish from the Great Lakes. wur.nl Experimental studies confirmed that certain PCB congeners are extremely toxic to mink, causing reproductive failure and mortality. epa.govnih.gov Similar concerns have been raised for wild populations of otters and seals, where high PCB levels have been associated with population declines and impaired reproduction. wur.nl

Table 2: Documented Effects of Polychlorinated Biphenyls on Wildlife

| Animal Group | Species Example | Observed Effects | Reference |

|---|---|---|---|

| Avian Species | Zebra Finch, Chicken | Altered reproductive behavior, reduced song complexity, decreased hatchability, developmental deformities, immune suppression. | nih.govsemanticscholar.org |

| Fish-Eating Mammals | Mink | High sensitivity, reproductive failure (failure to whelp), fatty liver, kidney degeneration, mortality. | epa.govnih.gov |

| Marine Mammals | Seals, Beluga Whales | Associated with population declines, impaired reproduction, and pathological lesions. | wur.nl |

Structure-Activity Relationships and Environmental Receptor Binding

The toxicity of a specific PCB congener is highly dependent on its chemical structure, particularly the number and position of chlorine atoms on the biphenyl (B1667301) rings. epa.govepa.gov This structure dictates how the molecule interacts with biological receptors and enzyme systems.

Interactions with Cellular Receptors and Enzyme Systems in Ecological Contexts

A primary mechanism of toxicity for certain PCBs is their interaction with the aryl hydrocarbon (Ah) receptor, a protein involved in regulating gene expression. epa.govnih.gov PCB congeners that can adopt a flat or "coplanar" shape are structurally similar to 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) and can act as potent agonists for the Ah receptor. epa.govwou.edu The binding of these "dioxin-like" PCBs to the Ah receptor initiates a cascade of events leading to the induction of various enzymes, most notably cytochrome P450s like CYP1A1. epa.govnih.gov

Modulatory Effects on Non-Human Endocrine Systems (where studied ecologically)

PCBs are recognized as endocrine-disrupting chemicals (EDCs) that can interfere with the normal functioning of hormone systems in wildlife. nih.govresearchgate.net These effects can occur through various mechanisms beyond direct receptor binding and are often observed following developmental exposure. nih.govacademie-sciences.fr

One of the most studied endocrine-disrupting effects of PCBs is their interference with the thyroid hormone system. nih.govacademie-sciences.fr Exposure to PCB mixtures has been shown to reduce circulating levels of thyroid hormones, which are critical for normal development, particularly of the brain. nih.govacademie-sciences.fr Interestingly, some PCB metabolites can also act as agonists at the thyroid hormone receptor, leading to complex and tissue-specific disruptions of thyroid hormone signaling. nih.gov

PCBs can also affect reproductive endocrinology. nih.gov Perinatal exposure to PCBs has been shown to cause latent effects on the reproductive physiology of female rats, impacting multiple generations. nih.gov In fish, while some studies have investigated PCB-induced endocrine dysfunction, the evidence for widespread effects on wild populations is not always consistent, highlighting the complexity of these interactions in natural environments. nih.gov The ultimate response of an organism to endocrine-disrupting PCBs can be influenced by toxicokinetic factors and concurrent effects on enzyme activity, which can alter the metabolism and biological effects of the compounds. nih.gov

Methodological Frameworks for Ecological Risk Assessment

The ecological risk assessment of this compound, a specific polychlorinated biphenyl (PCB) congener, is conducted within structured frameworks developed by regulatory bodies to ensure a systematic and scientifically robust evaluation of potential harm to the environment. These frameworks provide a consistent approach for evaluating stressors, which can be any chemical, physical, or biological entity capable of inducing adverse effects on individuals, populations, communities, or entire ecosystems. rmpcecologia.com

A primary example of such a structure is the Framework for Ecological Risk Assessment established by the U.S. Environmental Protection Agency (EPA). epa.govepa.gov This framework is not a rigid set of rules but rather a flexible methodology designed to guide risk assessors in evaluating the likelihood of adverse ecological effects resulting from exposure to stressors like PCBs. rmpcecologia.comepa.gov The process is generally divided into three main phases:

Problem Formulation: This initial planning stage establishes the goals, scope, and focus of the assessment. epa.govresearchgate.net It involves identifying the environmental values that need protection (referred to as assessment endpoints), gathering available data on the stressor and the ecosystem, and developing a conceptual model that illustrates the relationships between the stressor, exposure pathways, and the assessment endpoints. rmpcecologia.comresearchgate.net

Analysis Phase: This phase focuses on characterizing the two key components of risk: exposure and ecological effects.

Exposure Characterization: This involves determining the pathways through which ecological receptors (e.g., organisms, populations) come into contact with the stressor and quantifying the magnitude and duration of that exposure. researchgate.net For a chemical like this compound, this would involve measuring its concentration in various environmental media such as soil, sediment, water, and biological tissues.

Ecological Effects Characterization: This part of the analysis evaluates the evidence of a causal link between the stressor and potential adverse effects. It establishes the relationship between the level of exposure and the magnitude of the ecological response. rmpcecologia.com

Risk Characterization: In the final phase, the information from the analysis phase is integrated to estimate the probability and extent of adverse ecological effects. researchgate.net This involves summarizing the risks, describing the supporting evidence, and articulating the uncertainties and assumptions made throughout the assessment. The outcome of this phase informs risk management decisions. rmpcecologia.com

For specific application to PCBs, several specialized methods are often incorporated into this general framework:

Toxicity Equivalence (TEQ) Methodology: Dioxin-like PCBs, which exhibit a similar toxic mechanism to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), are often assessed using the Toxicity Equivalence (TEQ) framework. nih.govepa.gov Individual PCB congeners are assigned a Toxic Equivalency Factor (TEF), which represents their potency relative to TCDD. openrepository.com The total toxic equivalence of a mixture is calculated by multiplying the concentration of each congener by its TEF value and summing the results. nih.govopenrepository.com This allows for the assessment of the combined risk from complex mixtures of these compounds found in the environment. epa.gov

Sediment Quality Guidelines (SQGs): These are benchmarks used to evaluate the potential for sediment-associated contaminants like PCBs to cause adverse effects in aquatic organisms. nih.gov They provide concentration thresholds below which harmful effects are unlikely to occur and above which adverse effects are more probable. nih.gov

Potential Ecological Risk Index (RI): This method, originally developed for heavy metals, has been adapted for organic pollutants like PCBs to assess the potential ecological risk of contaminants in sediments. nih.govnih.gov It incorporates a toxicity response factor for PCBs and the measured concentrations in the environment to calculate a risk index. nih.gov This allows for the classification of risk levels, ranging from low to very high. nih.gov

The table below outlines the general framework and specific methodologies used in the ecological risk assessment of PCBs.

| Framework Component/Method | Description | Application to this compound |

| EPA Ecological Risk Assessment Framework | A three-phased process (Problem Formulation, Analysis, Risk Characterization) for evaluating ecological risks from stressors. epa.gov | Provides the overarching structure for assessing the risks of this specific PCB congener from its release into the environment to its potential effects on ecosystems. rmpcecologia.com |

| Problem Formulation | Defines assessment goals, identifies values to be protected, and creates a conceptual model of how the stressor might cause harm. researchgate.net | Identifies ecosystems and species potentially at risk from exposure and outlines the specific ecological effects to be evaluated. |

| Analysis Phase | Involves two parts: Characterization of Exposure (quantifying contact with the stressor) and Characterization of Ecological Effects (linking the stressor to adverse outcomes). rmpcecologia.com | Measures concentrations in environmental media (soil, water, sediment, biota) and uses toxicological data to determine the dose-response relationship for this congener. |

| Risk Characterization | Integrates exposure and effects data to estimate the likelihood of adverse ecological effects occurring. researchgate.net | Summarizes the potential for this PCB to harm wildlife populations through effects like reproductive impairment or immunotoxicity. |

| Toxicity Equivalence (TEQ) Methodology | Assesses the combined toxicity of dioxin-like compounds by comparing the potency of each congener to a reference compound (TCDD) using Toxic Equivalency Factors (TEFs). nih.govopenrepository.com | Although not a dioxin-like PCB, its presence in mixtures with dioxin-like congeners would be considered in a total TEQ calculation for a comprehensive risk assessment of a contaminated site. |

| Potential Ecological Risk Index (RI) | A method to assess the degree of potential ecological risk from contaminants in sediment, using toxicity response factors. nih.govnih.gov | The concentration of this compound in sediment would be used along with a standardized toxicity factor for PCBs to calculate its contribution to the overall ecological risk at a specific site. nih.gov |

Advanced Analytical Methodologies for Environmental Monitoring and Research

Comprehensive Congener-Specific Quantification Techniques

The analysis of PCBs is challenging due to the existence of 209 different congeners, which often co-elute in chromatographic systems. Therefore, techniques that offer high resolving power and specific detection are paramount for accurate quantification of individual congeners like 2,2',3,3',4,5,5',6-octachlorobiphenyl.

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of PCBs in diverse environmental matrices, including soil, water, and biota. thermofisher.com The gas chromatograph separates the individual PCB congeners based on their volatility and interaction with a stationary phase, after which the mass spectrometer detects and quantifies them based on their specific mass-to-charge ratios. thermofisher.com For PCB analysis, single quadrupole GC-MS has historically provided greater selectivity than classical detectors like electron capture detectors (ECD). thermofisher.com

In the analysis of octachlorobiphenyls, the mass spectrometer is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring for specific ions characteristic of the target analyte. For this compound (C₁₂H₂Cl₈), the molecular ion cluster is a primary target for detection. The most abundant ions in the mass spectrum of a similar congener, 2,2',3,3',4,5,6,6'-Octachlorobiphenyl (PCB 200), are observed at m/z 430 (top peak), 428 (2nd highest), and 432 (3rd highest). nih.gov The development of a GC-MS method involves optimizing parameters such as column choice, injection parameters, and MS scan parameters to achieve required limits of quantification, which can be as low as sub-parts-per-billion (ppb) levels in water samples. potravinarstvo.com

Table 1: GC-MS Parameters for PCB Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Injector | Splitless | To transfer the maximum amount of analyte onto the column for trace analysis. |

| Column | Low-polarity stationary phase (e.g., 5% diphenyl / 95% dimethyl polysiloxane) | To separate PCB congeners based on boiling point and polarity. |

| Oven Program | Temperature ramp (e.g., 70°C to 280°C) | To elute congeners in order of increasing boiling point. |

| Ionization Mode | Electron Ionization (EI) | To produce characteristic and reproducible fragmentation patterns. |

| MS Acquisition | Selected Ion Monitoring (SIM) or Full Scan | SIM for high sensitivity target analysis; Full Scan for identification and screening. thermofisher.comthermofisher.com |

This table presents a generalized set of parameters. Actual conditions are optimized for specific instruments and sample matrices.

High-Resolution Gas Chromatography (HRGC) utilizes narrow-bore capillary columns (e.g., <0.32 mm internal diameter) to achieve superior separation of complex mixtures like PCBs. potravinarstvo.comnih.gov The unambiguous separation of all 209 PCB congeners is not possible with a single column, making the choice of stationary phase critical. researchgate.net Non-polar phases like 5% phenylpolysiloxane (e.g., DB-5, SE-54) are commonly used as a standard for PCB analysis. researchgate.net For enhanced separation of specific congeners or to resolve co-elutions, columns with different selectivities can be employed.

The efficiency of HRGC in separating PCB congeners is demonstrated by the ability to separate them into numerous distinct peaks. johnshopkins.edu For instance, studies have shown that long capillary columns (>60 m) can be more effective in separating a larger number of congeners. potravinarstvo.com The use of dual-column setups, as detailed in methods like U.S. EPA 8082A, provides confirmation of analyte identity by comparing retention times on two columns of different polarity, thus increasing confidence in the identification of specific congeners like this compound. restek.com

Comprehensive two-dimensional gas chromatography (GC×GC) offers a significant increase in peak capacity and resolution compared to single-dimension GC. This technique is particularly valuable for separating the many co-eluting congeners found in PCB mixtures. thermofisher.com In GC×GC, the effluent from a primary analytical column is passed through a modulator to a second, shorter column with a different stationary phase for an additional, rapid separation. This results in a structured two-dimensional chromatogram that can separate components that overlap in the first dimension.

The coupling of GC with tandem mass spectrometry (GC-MS/MS), particularly with triple quadrupole instruments, provides a substantial improvement in selectivity. thermofisher.com This is crucial for cutting through chemical background noise from complex matrices. thermofisher.com The MS/MS system operates by selecting a precursor ion (e.g., the molecular ion of this compound) in the first quadrupole, fragmenting it in a collision cell, and then monitoring for a specific product ion in the third quadrupole. This process, known as Selected Reaction Monitoring (SRM), greatly reduces interference and enhances the signal-to-noise ratio for the target analyte, allowing for very low detection limits. thermofisher.com A consolidated GC-MS/MS method can increase laboratory productivity by combining the analysis of multiple compound classes, such as PCBs and polycyclic aromatic hydrocarbons (PAHs), into a single injection. thermofisher.comthermofisher.com

While gas chromatography is the predominant technique for PCB analysis, liquid chromatography (LC) offers an alternative for certain applications. Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with sub-2 µm particles to achieve rapid and high-resolution separations. ub.edu

For the analysis of less polar compounds like PCBs, which are not easily ionized by electrospray ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) is a more suitable interface for LC-MS. ub.eduyoutube.com APCI vaporizes the sample and uses a corona discharge to create reagent gas ions that then ionize the analyte molecules, making it effective for a wide range of non-polar and small polar compounds. youtube.com

The Orbitrap mass analyzer provides very high-resolution and accurate mass (HRAM) measurements, which can significantly enhance analytical specificity. thermofisher.comresearchgate.net The ability to measure mass with high accuracy (e.g., <5 ppm error) allows for the confident determination of an analyte's elemental composition, which helps to distinguish it from matrix interferences with the same nominal mass. researchgate.net While specific applications of UPLC-APCI-Orbitrap-MS for this compound are not widely documented, the combination of these technologies holds significant potential. The high resolving power of UPLC, the suitability of APCI for PCBs, and the high specificity of Orbitrap MS could provide a powerful tool for the targeted quantification and non-targeted screening of this congener and its metabolites in environmental samples. thermofisher.comnih.gov

Sample Preparation and Clean-up Procedures for Complex Environmental Samples

The analysis of this compound from environmental matrices such as soil, sediment, and biological tissues requires robust sample preparation to extract the analyte and remove interfering substances.

Soxhlet Extraction is a classical and widely used technique for extracting persistent organic pollutants (POPs) from solid samples. vscht.cz The method involves continuously washing the sample with a distilled solvent (commonly a mixture like hexane (B92381)/acetone) in a thimble for an extended period (e.g., 18-24 hours). ub.eduvscht.cz While effective and often used as a benchmark, Soxhlet extraction is time-consuming and requires large volumes of organic solvent. ub.edu Automated Soxhlet systems can reduce the extraction time compared to the traditional manual method. nih.gov

Pressurized Liquid Extraction (PLE) , also known as Accelerated Solvent Extraction (ASE), is a more modern and efficient alternative. mdpi.com PLE uses conventional solvents at elevated temperatures (e.g., 50-200°C) and pressures (e.g., 10-15 MPa) to extract analytes from samples. mdpi.com These conditions increase the efficiency and speed of the extraction process, significantly reducing solvent consumption and extraction time (typically 5-15 minutes per sample) compared to Soxhlet. nih.govmdpi.com The method has been approved by the U.S. EPA for the extraction of PCBs from environmental samples. mdpi.com Optimization of PLE parameters is crucial for achieving high recovery of the target analytes.

Table 2: Optimized PLE Parameters for PCB Extraction from Tissue Samples

| Parameter | Optimal Value | Rationale |

|---|---|---|

| Pressure | 10.3 MPa (1500 psi) | Ensures solvent remains liquid above its boiling point and facilitates good recovery. nih.gov |

| Temperature | 100 °C | Provides optimal recovery for PCBs and their metabolites. nih.gov |

| Static Time | 5 minutes | Offers good recoveries within a reasonable time frame without extracting excessive matrix residue. nih.gov |

| Solvent | Hexane/Dichloromethane or Hexane/Acetone | Common solvent mixtures used for the efficient extraction of PCBs. vscht.cz |

Source: Adapted from research on PCBs and their metabolites. nih.gov

Following extraction, a clean-up step is typically required to remove co-extracted interfering compounds, such as lipids from biological samples, before chromatographic analysis. This is often accomplished using techniques like gel permeation chromatography (GPC) or solid-phase extraction (SPE). potravinarstvo.comvscht.cz

Matrix Cleanup Techniques (e.g., Sulfuric Acid Treatment, Florisil Column Fractionation)

The accurate quantification of this compound and other PCB congeners in complex environmental matrices necessitates rigorous sample cleanup. This crucial step removes interfering compounds that co-extract with the analytes, which could otherwise obscure chromatographic peaks, elevate baselines, and contaminate the analytical system. waters.comwaters.com The choice of cleanup technique depends on the sample matrix and the specific data quality objectives. epa.gov

Sulfuric Acid Treatment

Sulfuric acid cleanup is a powerful and aggressive technique used to remove organic interferences, particularly lipids from high-fat samples like fish tissue and marine mammal blubber. nih.govresearchgate.net This method is highly effective for the robust cleanup of extracts intended for PCB analysis. epa.gov The procedure typically involves partitioning the sample extract, which has been solvent-exchanged into hexane, against concentrated sulfuric acid. epa.gov The acid oxidizes and destroys many organic compounds, while the non-polar, acid-resistant PCBs remain in the hexane layer. nih.govepa.gov The process may be repeated with fresh portions of acid until the acid layer remains colorless. chromforum.org

A variation of this technique involves using silica (B1680970) gel impregnated with sulfuric acid (e.g., 40% H2SO4 on silica) packed into a chromatography column. researchgate.net The sample extract is passed through the column, which retains the interfering compounds. While highly effective for PCBs, it is important to note that this harsh treatment will destroy many other organic analytes, including certain organochlorine pesticides like dieldrin, making it unsuitable for multi-residue analysis. epa.govnih.govepa.gov

Florisil Column Fractionation

Florisil, a trade name for a type of activated magnesium silicate, is a polar adsorbent widely used in column chromatography to clean up sample extracts for PCB analysis. waters.comnih.govsfu.ca This technique separates PCBs from more polar co-extracted substances. waters.com Prior to use, the Florisil is typically activated by heating to remove water. sfu.caresearchgate.net

The cleanup process involves the following steps:

A glass chromatography column is packed with the activated Florisil, often topped with a layer of anhydrous sodium sulfate (B86663) to remove any residual moisture from the sample extract. sfu.caresearchgate.net

The sample extract, concentrated and solvent-exchanged into a non-polar solvent like hexane, is applied to the top of the column. nih.gov

The column is then eluted with a sequence of solvents of increasing polarity. PCBs, being non-polar, are typically eluted in the first fraction using a non-polar solvent such as hexane. nih.govresearchgate.net

More polar interfering compounds are retained on the column and can be eluted later with a more polar solvent or solvent mixture, such as hexane-diethyl ether or hexane-dichloromethane. nih.gov

This fractionation not only cleans the sample but can also separate PCBs from other classes of compounds, such as certain pesticides. nih.gov The use of Florisil cleanup is critical for reducing interfering peaks in chromatograms and protecting the gas chromatography system from contamination. waters.comwaters.com

Application of Internal and Surrogate Standards for Quantitation and Quality Control

To ensure the accuracy, precision, and reliability of analytical data for this compound, the use of internal and surrogate standards is an indispensable part of the analytical methodology. pubcompare.ai These standards are compounds added to a sample in a known quantity to help correct for variations and potential analyte loss during the analytical process. researchgate.netwisconsin.gov

Surrogate Standards

Surrogate standards are compounds that are chemically similar to the target analytes but are not expected to be found in environmental samples. wisconsin.gov They are added to every sample, blank, and quality control standard at a known concentration before any extraction or cleanup procedures are performed. epa.govwisconsin.govohio.gov Their primary purpose is to monitor the performance of the entire analytical method for each individual sample, providing a measure of recovery through all stages of sample preparation and analysis. wisconsin.govepa.gov

The recovery of the surrogate is calculated for each sample and compared against established acceptance limits (e.g., 30-150%). epa.gov Deviations outside these limits can indicate a problem with a specific sample, such as matrix interference or an error in the extraction or cleanup process. epa.gov For PCB analysis, commonly used surrogates include Tetrachloro-m-xylene (TCMX) and Decachlorobiphenyl (DCB). wisconsin.govepa.gov However, if DCB is one of the target congeners being quantified, it cannot be used as a surrogate. epa.gov

Internal Standards

Internal standards are also compounds of known concentration, but they are added to the sample extract after all extraction and cleanup steps, immediately prior to instrumental analysis. epa.govresearchgate.net The purpose of the internal standard is to improve the precision of the quantitation by correcting for variations in instrument sensitivity and the volume of extract injected into the gas chromatograph. epa.gov The instrument measures the ratio of the target analyte's response to the internal standard's response.

For the analysis of specific PCB congeners, Decachlorobiphenyl is highly recommended for use as an internal standard. epa.gov If Decachlorobiphenyl is a target analyte, an alternative such as 2,2',4,4',5,5'-hexabromobiphenyl (B1200347) may be used. epa.gov

| Standard Type | Purpose | When Added | Examples of Compounds Used for PCB Analysis |

|---|---|---|---|

| Surrogate Standard | Measures the efficiency (recovery) of the entire analytical method (extraction, cleanup, analysis) for each individual sample. | Before sample extraction and cleanup. epa.govwisconsin.gov | Tetrachloro-m-xylene (TCMX), Decachlorobiphenyl (DCB). epa.govwisconsin.govepa.gov |

| Internal Standard | Corrects for variations in instrument response and injection volume to improve quantitation precision. epa.gov | To the final extract just before instrumental analysis. researchgate.net | Decachlorobiphenyl (DCB), 2,2',4,4',5,5'-hexabromobiphenyl. epa.gov |

Quality Assurance/Quality Control (QA/QC) Protocols in Environmental PCB Analysis

A comprehensive Quality Assurance/Quality Control (QA/QC) program is fundamental to generating analytical data of known and defensible quality for environmental monitoring of PCBs. epa.gov Such a program encompasses a wide range of procedures and analyses designed to monitor and evaluate the performance of the entire measurement system. wa.gov All sampling and analysis activities should be conducted according to a project-specific quality assurance plan. epa.gov

Key elements of a QA/QC protocol for the analysis of this compound include:

Method Blanks: A method blank consists of an analyte-free matrix that is processed through all the same preparation and analysis steps as the environmental samples in a given batch. epa.gov It is used to assess potential contamination introduced in the laboratory environment. epa.gov

Trip Blanks: These consist of sample containers filled with clean matrix (e.g., reagent water) that are taken to the sampling site and returned to the lab with the field samples. They are used to identify any contamination that may have occurred during sample transport and handling. nih.gov

Laboratory Control Samples (LCS): An LCS, also known as a blank spike, is a clean matrix (like reagent water or sand) spiked with a known concentration of the target analytes, including this compound. wisconsin.gov It is processed alongside the sample batch to verify the accuracy of the analytical method, independent of any sample matrix effects. wisconsin.govepa.gov

Matrix Spike/Matrix Spike Duplicates (MS/MSD): MS/MSD samples are prepared by splitting a field sample into three aliquots. Two aliquots are spiked with a known concentration of target analytes, while one remains unspiked. These are analyzed to evaluate the effect of the sample matrix on the accuracy and precision of the method. epa.gov The percent recovery of the spike indicates accuracy, while the relative percent difference (RPD) between the two spiked samples indicates precision.

Instrument Calibration: Before analyzing samples, the instrument (typically a gas chromatograph) must be calibrated. An initial calibration with at least five concentration levels is performed to demonstrate the linearity of the instrument's response. ohio.gov The calibration is then verified at regular intervals using a continuing calibration verification (CCV) standard to ensure the instrument remains stable. epa.gov

Surrogate Spike Recovery: As detailed in section 6.3, the recovery of surrogate standards added to every sample is a critical QC measure to assess method performance on a sample-by-sample basis. ohio.govepa.gov Acceptance criteria, often defined by the laboratory or a specific regulatory method (e.g., 30-150% recovery), are used to determine the acceptability of the data for each sample. epa.gov

| QA/QC Sample/Procedure | Purpose | Typical Acceptance Criteria Example |

|---|---|---|

| Method Blank | Assess laboratory contamination. epa.gov | Target analytes should not be detected above the reporting limit. epa.gov |

| Laboratory Control Sample (LCS) | Assess method accuracy on a clean matrix. wisconsin.gov | Recovery within a specified range (e.g., 50-150%). epa.gov |

| Matrix Spike/Matrix Spike Duplicate (MS/MSD) | Assess matrix effects on method accuracy and precision. epa.gov | Recovery within a specified range (e.g., 50-150%) and Relative Percent Difference (RPD) below a certain value (e.g., ≤35%). epa.gov |

| Surrogate Spike Recovery | Assess method performance for each individual sample. ohio.gov | Recovery within a specified range (e.g., 30-150%). epa.gov |

| Continuing Calibration Verification (CCV) | Ensure instrument stability and calibration accuracy over time. epa.gov | Percent accuracy within a specified range (e.g., 80-120% of the true value). epa.gov |

Environmental Remediation and Mitigation Strategies

Biological Remediation Approaches for Contaminated Media

Biological remediation, or bioremediation, utilizes living organisms—primarily microorganisms and plants—to break down or sequester hazardous substances. This approach is often considered a more environmentally friendly and cost-effective alternative to traditional physical and chemical treatments. nih.gov

Microbial bioremediation relies on the metabolic processes of microorganisms to transform contaminants. For highly chlorinated PCBs like 2,2',3,3',4,5,5',6-Octachlorobiphenyl, a crucial first step is anaerobic reductive dechlorination. nih.gov Under anaerobic conditions found in sediments and certain soils, specific bacteria can use chlorinated compounds as electron acceptors in a process known as dehalorespiration. nih.govunt.edu This process involves the removal of chlorine atoms from the biphenyl (B1667301) structure, which reduces the toxicity of the molecule and makes it more susceptible to further aerobic degradation. nih.govnumberanalytics.com

The dechlorination of PCBs is not a random process; different microorganisms exhibit specificity for removing chlorines at different positions on the biphenyl rings. For highly chlorinated congeners, the removal of meta and para chlorines is a common initial step. numberanalytics.com Research has identified certain groups of bacteria, such as Dehalococcoides-like microorganisms, as being responsible for the reductive dechlorination of PCBs in various environments, including estuarine, marine, and riverine sediments. nih.govresearchgate.netepa.gov The presence of these bacteria and the appropriate environmental conditions, such as temperature, pH, and the availability of electron donors, significantly influence the rate and extent of dechlorination. nih.gov While complete mineralization of highly chlorinated PCBs under anaerobic conditions is rare, the resulting lesser-chlorinated congeners are more readily degraded by aerobic bacteria. nih.gov

Table 1: Factors Influencing Microbial Reductive Dechlorination of PCBs

| Factor | Influence on Dechlorination | Supporting Evidence |

|---|---|---|

| Microorganism Specificity | Different bacterial strains target chlorines at specific positions (ortho, meta, para). Dehalococcoides are often involved in dechlorinating highly chlorinated PCBs. nih.govresearchgate.netepa.gov | Enrichment cultures from various sediments show distinct dechlorination patterns. epa.gov |

| Electron Donors | The presence of suitable electron donors (e.g., fatty acids, hydrogen) is essential for the dehalorespiration process. | Studies show enhanced dechlorination in the presence of added electron donors. epa.gov |

| Temperature | Dechlorination rates are temperature-dependent, with optimal ranges for different microbial populations. | Dechlorination by strain DF-1 was maximal at 30-33°C and inhibited at lower or higher temperatures. unt.edu |

| pH | The pH of the sediment or soil can affect microbial activity and the overall dechlorination process. | Strain DF-1 showed optimal dechlorination in a pH range of 6.5 to 8.0. unt.edu |

| Co-contaminants | The presence of other halogenated compounds can influence the dechlorination of PCBs. | A co-culture of Dehalococcoides and Dehalobacter was able to sequentially dehalogenate a mixture of PCBs and other contaminants. nih.gov |

Phytoremediation involves the use of plants to remove, degrade, or contain environmental contaminants. onepetro.orgraco.cat This technology can be applied to soils and sediments contaminated with PCBs. The mechanisms of phytoremediation for PCBs include phytoextraction (uptake and accumulation of contaminants in plant tissues), phytotransformation (enzymatic transformation of contaminants within the plant), and rhizoremediation (enhancement of microbial degradation in the root zone). raco.catresearchgate.net

The effectiveness of phytoremediation for highly chlorinated PCBs, such as this compound, is often limited by the compound's high hydrophobicity (high octanol-water partition coefficient, K_ow). raco.catnih.gov Compounds with a high degree of chlorination are strongly adsorbed to soil particles and are less available for plant uptake and translocation. nih.gov Studies have shown that the uptake efficiency of PCBs by plants decreases as the number of chlorine atoms increases. unt.edu

Despite the limited direct uptake of highly chlorinated congeners, plants can significantly contribute to their remediation through rhizoremediation. Plant roots release exudates that can stimulate the growth and activity of PCB-degrading microorganisms in the soil. nih.govihpa.info This enhanced microbial activity in the rhizosphere can lead to the degradation of PCBs that are not taken up by the plant. Some plant species, like those from the genus Cucurbita (e.g., pumpkin), have shown some capacity for the phytoextraction of certain PCBs. nih.gov Fungi, including arbuscular mycorrhizal fungi, can also play a role in the mycoremediation of PCB-contaminated soils by degrading these pollutants. frtr.gov

To enhance the natural bioremediation processes, which can be slow, bioaugmentation and biostimulation strategies are often employed. nih.gov Bioaugmentation involves the introduction of specific microbial strains with known PCB-degrading capabilities into the contaminated site. taylorandfrancis.com Biostimulation, on the other hand, involves the addition of nutrients, electron acceptors, or other substances to stimulate the activity of the indigenous microbial populations capable of degrading the target contaminants.

Bioaugmentation has been explored as a method to improve the degradation of PCBs in soil. For instance, the inoculation of soil with bacteria such as Arthrobacter sp. and Ralstonia eutrophus has been shown to enhance PCB removal. The success of bioaugmentation can be improved by immobilizing the microorganisms on carrier materials like biochar, which can protect them and enhance their activity. taylorandfrancis.com

Biostimulation can be achieved by adding substances that act as inducers for the genes responsible for PCB degradation. For example, carvone (B1668592) has been used to induce PCB degradation by certain bacterial strains. In some cases, applying a low-voltage electric current to sediments has been shown to stimulate both anaerobic dechlorination and aerobic degradation of PCBs, suggesting a novel biostimulation approach. Both bioaugmentation and biostimulation are considered more effective than relying solely on natural attenuation for the remediation of PCB-contaminated sites. taylorandfrancis.com

Physicochemical Treatment Technologies

Physicochemical treatment technologies employ physical and chemical processes to destroy or transform contaminants. These methods are often faster than biological approaches but can be more energy-intensive and costly.

Advanced Oxidation Processes (AOPs) are a group of technologies that rely on the generation of highly reactive chemical species, most notably the hydroxyl radical (•OH), to oxidize and destroy organic pollutants.

Supercritical Water Oxidation (SCWO) is a particularly effective AOP for the destruction of recalcitrant organic compounds like PCBs. The process operates at temperatures and pressures above the critical point of water (374 °C and 22.1 MPa). Under these conditions, water acts as a nonpolar solvent, allowing for the complete miscibility of organic compounds and oxygen. This leads to rapid and efficient oxidation of PCBs into less harmful products such as carbon dioxide, water, and hydrochloric acid. Destruction efficiencies greater than 99.99% have been achieved for PCBs at temperatures of 450°C. However, it is crucial to carefully control the reaction conditions to prevent the formation of toxic byproducts like polychlorinated dibenzofurans (PCDFs) and dioxins (PCDDs).

Ultrasonic Radiation is another AOP that utilizes high-frequency sound waves to induce cavitation in a liquid medium. The collapse of these cavitation bubbles generates localized hot spots with extremely high temperatures and pressures, leading to the formation of hydroxyl radicals and the thermal degradation of pollutants. The effectiveness of ultrasonic degradation increases with the power of the ultrasonic radiation. This technology can be used alone or in combination with other AOPs to enhance the degradation of persistent organic pollutants in water.

Table 2: Comparison of Advanced Oxidation Processes for PCB Degradation

| Technology | Principle | Advantages | Challenges |

|---|---|---|---|

| Supercritical Water Oxidation (SCWO) | Oxidation in water above its critical point (374 °C, 22.1 MPa), where organic compounds and oxygen are fully miscible. | High destruction efficiency (>99.99%), rapid reaction rates. | High energy consumption, potential for reactor corrosion, and formation of toxic byproducts if not optimized. |

| Ultrasonic Radiation | Generation of hydroxyl radicals and localized high temperatures and pressures through acoustic cavitation. | Can be applied to aqueous solutions, considered a "green" process. | Efficiency can be influenced by factors like frequency and power; may be less effective for highly concentrated wastes. |

Chemical dehalogenation involves the use of chemical reagents to remove chlorine atoms from the PCB molecule, thereby reducing its toxicity. These methods are typically applied ex situ to contaminated soils, sediments, or liquids.

Base-Catalyzed Decomposition (BCD) is a prominent chemical dehalogenation technology. This process involves heating the contaminated material in the presence of a base (like sodium hydroxide), a high-boiling-point hydrocarbon, and a proprietary catalyst. The reaction effectively removes chlorine atoms and replaces them with hydrogen, breaking down the PCB structure. The BCD process has been successfully used to treat soils and liquids contaminated with high concentrations of PCBs. In some variations, the process is combined with a pre-treatment step like thermal desorption to concentrate the contaminants before chemical treatment.

Glycolate (B3277807) Dehalogenation is another method that uses a reagent made from an alkali metal and a polyethylene (B3416737) glycol (KPEG or NaPEG). nih.gov This reagent can effectively dechlorinate aromatic compounds like PCBs. The process typically involves mixing the contaminated material with the glycolate reagent and heating it to facilitate the dehalogenation reaction. This method has the advantage of producing non-toxic byproducts. Other chemical reduction methods involve the use of zero-valent metals, such as iron (ZVI), often in combination with a catalyst like palladium (Pd), to promote the reductive dechlorination of PCBs.

Adsorption-Based Removal Strategies (e.g., Activated Carbon)

Adsorption is a widely applied remediation technique for organic pollutants like polychlorinated biphenyls (PCBs). This process involves the accumulation of the contaminant on the surface of a solid adsorbent material. Activated carbon is a prominent adsorbent due to its high surface area, porous structure, and strong affinity for hydrophobic compounds such as this compound.

The effectiveness of activated carbon in removing PCBs is influenced by both the properties of the carbon and the characteristics of the PCB congener. For highly chlorinated biphenyls like PCB 198, the high octanol-water partition coefficient (Kow) indicates a strong tendency to adsorb to organic materials like activated carbon. The large molecular size of octachlorobiphenyls can, however, influence the rate of diffusion into the micropores of the activated carbon.

Key mechanisms governing the adsorption of this compound onto activated carbon include:

Pore-filling: The vast network of micropores and mesopores in activated carbon provides a large surface area for the PCB molecules to be trapped. rsc.org

Hydrophobic Interactions: As a hydrophobic molecule, PCB 198 is repelled by water and preferentially associates with the non-polar surface of the activated carbon.

π-π Interactions: The biphenyl rings of the PCB molecule can form π-π bonds with the graphene-like structures present in activated carbon, further enhancing adsorption.

Table 1: Factors Influencing Adsorption of Highly Chlorinated PCBs on Carbon-Based Adsorbents

| Factor | Effect on Adsorption of this compound |

| Adsorbent Properties | |

| Surface Area | Higher surface area generally leads to higher adsorption capacity. |

| Pore Size Distribution | A mix of micropores and mesopores is ideal to accommodate the large PCB molecule. rsc.org |

| Surface Chemistry | Non-polar surfaces favor the adsorption of hydrophobic PCBs. |

| Environmental Conditions | |

| pH | Can influence the surface charge of the adsorbent and the solubility of the PCB. |

| Temperature | Adsorption is typically an exothermic process, so lower temperatures may favor removal. nih.gov |

| Presence of Co-contaminants | Other organic compounds can compete for active sites, potentially reducing removal efficiency. |

Nanotechnology-Based Approaches (e.g., Nanoscale Zero-Valent Iron)

Nanoremediation has emerged as a promising technology for the in-situ degradation of persistent organic pollutants. researchgate.net Nanoscale zero-valent iron (nZVI) is one of the most studied nanomaterials for this purpose. uwo.ca These iron nanoparticles have a high surface area-to-volume ratio and strong reducing potential, enabling them to chemically degrade chlorinated compounds.

The primary mechanism for the degradation of this compound by nZVI is reductive dechlorination. In this process, the zero-valent iron acts as an electron donor, and the PCB acts as an electron acceptor. The chlorine atoms on the biphenyl rings are sequentially replaced by hydrogen atoms, leading to the formation of less chlorinated and less toxic biphenyls.

The reaction can be summarized as: Fe⁰ + C₁₂H₂Cl₈ + H⁺ → Fe²⁺ + C₁₂H₃Cl₇ + Cl⁻

This process continues, ideally leading to the complete dechlorination to biphenyl. However, the reaction can sometimes be slow or incomplete, resulting in the accumulation of lesser-chlorinated congeners. nih.gov To enhance the reactivity of nZVI, it is often combined with a noble metal catalyst like palladium (Pd) to form bimetallic nanoparticles (e.g., nZVI-Pd). The catalyst facilitates the transfer of electrons and the hydrogenation process, leading to faster and more complete degradation. nih.gov

Studies on soils co-contaminated with chromium and PCBs have shown that nZVI and nZVI-Pd can significantly reduce PCB concentrations. nih.gov After 15 days of interaction, a significant decrease in various PCB congeners was observed. nih.gov

Table 2: Performance of Nanoscale Iron Particles in PCB Remediation

| Nanoparticle Type | Target Contaminants | Key Findings | Reference |

| Nanoscale Zero-Valent Iron (nZVI) | PCBs and Cr(VI) | Significant reduction in PCB concentration after 15 days. Immobilized chromium through adsorption and reduction. | nih.gov |

| Bimetallic nZVI-Pd | PCBs and Cr(VI) | Generally faster reduction of PCBs compared to nZVI alone. | nih.gov |

| Nano-magnetite (nFe₃O₄) | PCBs and Cr(VI) | Showed initial reduction of PCBs but evidenced reversible adsorption after 45 days. | nih.gov |

Electrokinetic Remediation

Electrokinetic remediation is a technique that uses a low-level direct current electric field to move contaminants, water, and ions through the soil. nih.gov This technology is particularly suited for fine-grained soils with low permeability where other methods might be ineffective. nih.gov

When an electric field is applied to contaminated soil through electrodes, several transport phenomena occur:

Electroosmosis: The movement of pore fluid, which carries dissolved neutral and charged species, typically from the anode to the cathode. nih.gov

Electromigration: The movement of ions towards the oppositely charged electrode. nih.gov

Electrophoresis: The movement of charged particles or colloids. nih.gov

For a neutral, hydrophobic compound like this compound, electroosmosis is the primary transport mechanism. The efficiency of electrokinetic remediation for such compounds can be enhanced by the use of surfactants or co-solvents to increase their solubility in the pore water. The process can mobilize the contaminant towards an extraction well or a treatment zone. While specific studies on PCB 198 are limited, research on other organic contaminants has demonstrated the viability of this method. nih.gov Furthermore, electrodegradation of the contaminant can occur at the electrode surfaces. nih.gov

Integrated and Combined Remediation Technologies

Given the recalcitrant nature of highly chlorinated PCBs like this compound, a single remediation technology is often insufficient to achieve complete cleanup. nih.govfrontiersin.org Integrated approaches that combine different physical, chemical, and biological methods are often more effective.

Examples of combined technologies include: